molecular formula C10H10ClN B1626663 Isoquinoline, 1-methyl-, hydrochloride CAS No. 53014-97-4

Isoquinoline, 1-methyl-, hydrochloride

Cat. No.: B1626663
CAS No.: 53014-97-4
M. Wt: 179.64 g/mol
InChI Key: TWLLAHRVSOTNGE-UHFFFAOYSA-N
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Description

Isoquinoline, 1-methyl-, hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural alkaloids and their significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline, 1-methyl-, hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which includes the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

In industrial settings, isoquinoline derivatives are often produced using large-scale chemical processes that involve the selective extraction and crystallization of the desired compound from mixtures. The use of microwave irradiation, solvent-free conditions, and eco-friendly catalysts are some of the modern approaches to enhance the efficiency and sustainability of these processes .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for protonation, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Conditions often involve controlled temperatures and the presence of specific catalysts to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce tetrahydroisoquinoline compounds .

Mechanism of Action

The mechanism of action of isoquinoline, 1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives can act on various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline, 1-methyl-, hydrochloride can be compared with other isoquinoline derivatives such as:

Uniqueness

This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-methylisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLAHRVSOTNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CC=C12.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481789
Record name Isoquinoline, 1-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53014-97-4
Record name Isoquinoline, 1-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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